molecular formula C7H15NO B2743258 [(2R)-1-ethylpyrrolidin-2-yl]methanol CAS No. 79802-13-4

[(2R)-1-ethylpyrrolidin-2-yl]methanol

Cat. No.: B2743258
CAS No.: 79802-13-4
M. Wt: 129.203
InChI Key: GHQCZUMSSZNLJP-SSDOTTSWSA-N
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Description

[(2R)-1-ethylpyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a chiral molecule with a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-ethylpyrrolidin-2-yl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of [(2R)-1-ethylpyrrolidin-2-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) to reduce the ketone or aldehyde precursor to the desired alcohol . The reaction is typically conducted under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-ethylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: CrO3, PCC, or other oxidizing agents in an appropriate solvent such as dichloromethane (CH2Cl2).

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C and H2.

    Substitution: SOCl2, PBr3, or other halogenating agents in an inert solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: [(2R)-1-ethylpyrrolidin-2-yl]methanone or [(2R)-1-ethylpyrrolidin-2-yl]methanal.

    Reduction: [(2R)-1-ethylpyrrolidin-2-yl]methanamine.

    Substitution: [(2R)-1-ethylpyrrolidin-2-yl]methyl chloride or bromide.

Mechanism of Action

The mechanism of action of [(2R)-1-ethylpyrrolidin-2-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the pyrrolidine ring can engage in hydrophobic interactions, further affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(2R)-1-ethylpyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

[(2R)-1-ethylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQCZUMSSZNLJP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79802-13-4
Record name [(2R)-1-ethylpyrrolidin-2-yl]methanol
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